Thialaminine Thialaminine Thialaminine is a strongly basic chemical modification of cysteine.
Brand Name: Vulcanchem
CAS No.: 38264-97-0
VCID: VC0545175
InChI: InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1
SMILES: O=C([C@@H](N)CSCC[N+](C)(C)C)[O-]
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.3

Thialaminine

CAS No.: 38264-97-0

Cat. No.: VC0545175

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.3

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thialaminine - 38264-97-0

Specification

CAS No. 38264-97-0
Molecular Formula C8H18N2O2S
Molecular Weight 206.3
IUPAC Name S-(2-(trimethylammonio)ethyl)-L-cysteinate
Standard InChI InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1
Standard InChI Key DOTVFUARKFIRGC-ZETCQYMHSA-N
SMILES O=C([C@@H](N)CSCC[N+](C)(C)C)[O-]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

Thialaminine possesses a defined chemical structure with the molecular formula C8H18N2O2S and a molecular weight of 206.31 grams per mole . Structurally, it consists of a cysteine backbone with a trimethylammonium ethyl group attached to the sulfur atom, creating a quaternary ammonium functionality that contributes to its strongly basic character.

The following table summarizes the key physical and chemical properties of thialaminine:

PropertyValue
Chemical FormulaC8H18N2O2S
Molecular Weight206.31 g/mol
CAS Number38264-97-0
Chemical StructureS-[2-(N,N,N-trimethylamino)ethyl]cysteine
ClassificationStrongly basic cysteine modification
Storage Recommendations-20°C (powder); -80°C in solvent (1 year stability)

Structural Relationship to Other Compounds

Thialaminine's structure places it in relation to other modified amino acids, particularly those derived from cysteine. It represents a specific type of aminoethylation reaction product where a cysteine residue undergoes alkylation with a trimethylammonium-containing reagent . This reaction creates a modified amino acid with a positively charged side chain, somewhat analogous to naturally occurring basic amino acids like lysine but with distinct chemical properties due to the sulfur linkage and quaternary ammonium group.

Synthesis and Chemical Reactions

Synthetic Approaches

The preparation of thialaminine typically follows chemical pathways involving the modification of cysteine residues. The general approach involves the alkylation of the sulfhydryl group of cysteine using an appropriate trimethylammonium-containing alkylating agent . This process is conceptually similar to other aminoethylation reactions used to create cysteine derivatives.

Research in related cysteine modifications has shown that (2-haloethyl) amines, particularly those with quaternary ammonium groups, can effectively alkylate cysteine residues through reaction mechanisms that may involve reactive intermediates like aziridinium ions . Such reactions have been optimized to achieve high conversion yields without excessive alkylation of other nucleophilic sites in proteins.

Reaction Conditions and Optimization

The successful synthesis of thialaminine derivatives requires careful control of reaction conditions. For protein modifications involving similar chemistries, researchers have developed protocols that typically include:

  • Denaturation of the protein substrate (when applicable) to increase accessibility of cysteine residues

  • Addition of free methionine to prevent oxidation of sensitive residues

  • Optimization of reaction pH, alkylating agent concentration, temperature, and duration

  • Monitoring of reaction progress using mass spectrometry to ensure complete conversion without side reactions

These considerations highlight the precision required for effective cysteine modification chemistry, which applies to the preparation of thialaminine and related compounds.

Biological Applications

Protein Modification and Analysis

One of the primary applications of thialaminine is in protein chemistry, where it serves as a tool for the specific modification of cysteine residues. This modification can be used to:

  • Alter the chemical properties of specific sites within proteins

  • Create protein derivatives with novel functional characteristics

  • Serve as a chemical tag for analytical purposes

The strongly basic nature of thialaminine makes it particularly useful for introducing positive charges at specific sites in proteins, which can influence protein folding, stability, and interactions with other biomolecules .

Analytical Biochemistry Applications

Thialaminine has proven valuable in analytical biochemistry, particularly in techniques for protein and peptide characterization. Bonetto and colleagues demonstrated its utility in C-terminal sequence analysis of peptides and proteins using carboxypeptidases and mass spectrometry . This application leverages the distinctive chemical properties of thialaminine to enhance analytical capabilities for protein characterization.

Relationship to Epigenetic Research

Related Compounds and Comparative Analysis

Comparison with Thialysine

A structurally related compound, S-Aminoethyl-L-cysteine (also known as thialysine), represents another cysteine derivative with significant biochemical relevance. Unlike thialaminine, thialysine lacks the trimethyl groups on the nitrogen atom, resulting in a primary amine functionality rather than a quaternary ammonium group . Thialysine is described as a toxic analog of lysine in which the second carbon of the amino acid's side chain has been replaced with a sulfur atom . This structural difference results in distinct biological properties, with thialysine known to exhibit cytotoxic effects through the inhibition of protein synthesis and lysine 2,3-aminomutase .

Relationship to Protein Methylation Studies

The chemistry of thialaminine relates to broader research efforts aimed at understanding protein methylation, particularly in histones. Researchers have developed chemical approaches to install analogs of methylated lysine into recombinant proteins using cysteine alkylation strategies . These methyl-lysine analogs (MLAs) have proven valuable for examining the influence of specific lysine methylation on the binding of effector proteins and the rates of nucleosome remodeling .

Research Applications and Findings

Mass Spectrometry Applications

Thialaminine has been utilized in mass spectrometry-based protein analysis techniques. Bonetto and colleagues demonstrated its application in C-terminal sequence determination of modified peptides using MALDI MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) . Their work highlighted how chemical modifications like thialaminine can enhance the analytical capabilities of mass spectrometric techniques for protein characterization.

Enzyme Modification Studies

The concept of "thialamininated" proteins appears in biochemical literature, referring to proteins in which cysteine residues have been converted to thialamines through reduction and alkylation . For example, "thialamininated phospholipase" describes phospholipase A in which all cysteines have been converted to thialamines . Such modified enzymes provide valuable tools for structure-function studies, allowing researchers to examine the role of specific residues in catalysis and protein stability.

Future Research Directions

Development of Novel Analytical Methods

The unique chemical properties of thialaminine suggest potential for the development of new analytical methods in protein chemistry. Future research might explore innovative applications of this modification for protein labeling, detection, or purification strategies.

Therapeutic Applications

While current research on thialaminine focuses primarily on its analytical and biochemical applications, future studies might investigate potential therapeutic relevance. Understanding the biological effects of thialaminine and related compounds could potentially uncover applications in drug development or as tools for manipulating biological systems.

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